2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a compound that features a trifluoromethyl group, a pyrazole ring, and a phenol group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can be achieved through various methods. One common approach involves the functionalization of the 5-position of the pyrazole ring via lithiation followed by trapping with electrophiles . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow reactors for lithiation and subsequent trapping with electrophiles is one such method that has been scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl-containing compound.
1,1,1-Trifluoroethane: Another trifluoromethyl-containing compound with different properties.
Hexafluoroacetone: Contains two trifluoromethyl groups and is used in various applications.
Uniqueness
2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a phenol group. This combination imparts distinct chemical and biological properties that are not found in simpler trifluoromethyl-containing compounds .
Properties
Molecular Formula |
C13H14F3N3O |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-[[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c1-19-12(13(14,15)16)6-10(18-19)8-17-7-9-4-2-3-5-11(9)20/h2-6,17,20H,7-8H2,1H3 |
InChI Key |
OMRKTTVDYOHRJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC=CC=C2O)C(F)(F)F |
Origin of Product |
United States |
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